GSK8175
Overview
Description
GSK-2878175 is a NS5B inhibitor potentially for the treatment of HCV infection
Scientific Research Applications
Metabolism and Disposition Studies
- Disposition and Metabolism of [14C]SB-649868 : This study explored the metabolism and disposition of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist used for treating insomnia. The metabolism process involved the oxidation of the benzofuran ring, with significant elimination through feces, highlighting the compound's metabolic pathway and excretion process (Renzulli et al., 2011).
Synthesis and Cardiac Electrophysiological Activity
- Synthesis and Cardiac Electrophysiological Activity of N-Substituted-4-(1H-Imidazol-1-yl)benzamides : This research outlines the synthesis and evaluation of compounds similar in structure, indicating their potential as class III electrophysiological agents in cardiac applications, comparable to existing clinical trial drugs (Morgan et al., 1990).
Antibacterial Activity Studies
- Synthesis of Pyridonecarboxylic Acids and Antibacterial Activity : The study on pyridonecarboxylic acids, related structurally, revealed the effectiveness of certain compounds as antibacterial agents, emphasizing the importance of the N-1 substituent in enhancing antibacterial properties (Egawa et al., 1984).
Cancer Research
- Effects on Human Prostate Cancer Cell Proliferation : Investigating compounds structurally similar to 3-Benzofurancarboxamide, this study demonstrated their significant role in regulating human prostate cancer cell proliferation, suggesting potential applications in cancer treatment (Parihar et al., 2003).
Antifungal and Antitumor Activities
- Antifungal and Antitumor Activities from Marine Fungi : Research involving compounds from marine fungi, structurally related to 3-Benzofurancarboxamide, showed moderate antitumor and antimicrobial activities, indicating potential applications in treating infections and cancer (Xia et al., 2011).
Properties
IUPAC Name |
6-[(7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-methylsulfonylamino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BClFN2O6S/c1-31-27(33)24-20-11-19(14-3-4-14)22(12-23(20)38-26(24)15-5-7-17(30)8-6-15)32(39(2,35)36)18-9-16-13-37-28(34)25(16)21(29)10-18/h5-12,14,34H,3-4,13H2,1-2H3,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKNKMCQXHIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2Cl)N(C3=C(C=C4C(=C3)OC(=C4C(=O)NC)C5=CC=C(C=C5)F)C6CC6)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BClFN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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